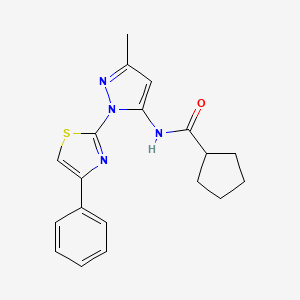

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-13-11-17(21-18(24)15-9-5-6-10-15)23(22-13)19-20-16(12-25-19)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWXHOBIYJVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact structure of the compound and the presence of functional groups.

Mode of Action

The thiazole ring, a core structural component of this compound, is known to interact with biological targets in various ways. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution. These interactions can lead to various biochemical changes depending on the specific target.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities. For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects would depend on the exact structure of the compound and its interaction with its targets.

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a cyclopentanecarboxamide core linked to a thiazole and pyrazole moiety.

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : Approximately 306.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole and Thiazole Rings : The initial reaction between appropriate thiazole and pyrazole precursors under acidic or basic conditions.

- Coupling Reaction : The cyclopentanecarboxamide is introduced through a coupling reaction, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrazole moieties exhibit significant antimicrobial activities. Studies have shown that N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl) derivatives demonstrate:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown:

- Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Cytotoxicity Results :

- MCF-7 Cell Line: IC50 = 15 µM

- MDA-MB-231 Cell Line: IC50 = 20 µM

These results suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines.

The mechanism of action of this compound appears to involve:

- Inhibition of Key Enzymes : Studies indicate that the compound may inhibit caspases, particularly caspase 8, which plays a crucial role in apoptosis.

- Induction of Apoptosis : Flow cytometry analyses have shown an increase in apoptotic cells upon treatment with the compound, indicating its potential to induce programmed cell death in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the efficacy and potential applications of this compound:

-

Study on Thiazole Derivatives :

- Researchers synthesized various thiazole derivatives and evaluated their anticancer properties, finding that modifications to the thiazole ring significantly affected activity.

- Notably, compounds with electron-withdrawing groups showed enhanced activity against MCF-7 cells.

-

Antimicrobial Activity Evaluation :

- A comparative study highlighted that thiazole-pyrazole hybrids exhibited superior antibacterial properties compared to their individual components.

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its cyclopentanecarboxamide substituent, which contrasts with analogs bearing aromatic or halogenated carboxamide groups. Key structural comparisons include:

Key Observations :

- The cyclopentanecarboxamide group in the target compound introduces increased lipophilicity compared to aromatic carboxamides (e.g., 3a, 3b).

Physicochemical Properties

Data from analogous compounds () highlight trends in melting points, molecular weights, and solubility:

*Target’s molecular weight calculated based on structural formula.

Key Observations :

- Halogenated analogs (3b, 3d) exhibit higher melting points than non-halogenated derivatives (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

Spectroscopic Characterization

NMR and MS Data :

- Target Compound : Predicted $ ^1H $-NMR signals for the cyclopentane group would appear as multiplet peaks near δ 1.5–2.0 ppm (methylene protons) and δ 2.5–3.0 ppm (carboxamide NH).

- Analog 3a : Methyl groups resonate at δ 2.66 ppm, while aromatic protons appear at δ 7.41–8.12 ppm .

- Analog 3d : Fluorine substitution induces deshielding in adjacent protons, shifting aromatic signals downfield (δ 7.21–7.51 ppm) .

Mass Spectrometry :

- The target’s molecular ion peak ([M+H]$^+$) is expected near m/z 387.5, aligning with analogs like 3a (m/z 403.1) and 3d (m/z 421.0) .

Q & A

Q. How do structural modifications influence metabolic stability and toxicity profiles?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces cytochrome P450-mediated oxidation. In vitro hepatocyte assays and Ames testing assess metabolic pathways and genotoxicity. Comparative studies with fluorinated analogs show improved half-lives (t₁/₂ > 6 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.